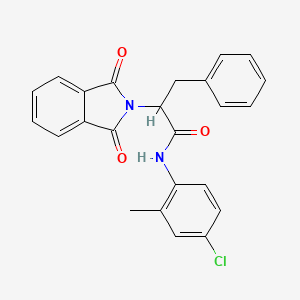![molecular formula C18H19N3O2S B4968509 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that has been used for various medical purposes. Thalidomide was initially developed as a sedative but was later found to have immunomodulatory and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is known to have immunomodulatory and anti-inflammatory properties. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Thalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Thalidomide has been shown to have several biochemical and physiological effects. Thalidomide has been shown to reduce the levels of inflammatory cytokines, such as TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6). Thalidomide has also been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system. Thalidomide has been shown to reduce the levels of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are involved in the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Thalidomide has several advantages for lab experiments, including its ability to modulate the immune system and reduce inflammation. Thalidomide has also been shown to have anti-angiogenic properties, which may be useful for studying the growth and spread of tumors. However, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione also has several limitations for lab experiments, including its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
Thalidomide has several potential future directions for research. Thalidomide may be studied for its potential use in the treatment of other inflammatory and autoimmune diseases. Thalidomide may also be studied for its potential use in the treatment of cancer, HIV, and other viral infections. Finally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione may be studied for its potential use in combination with other drugs to enhance their effectiveness.
Synthesemethoden
Thalidomide is synthesized from phthalic anhydride and ammonium thiocyanate. The synthesis involves several steps, including the reaction of phthalic anhydride with ammonium thiocyanate to form 3-(4,6-dimethyl-2-pyrimidinyl)thiourea. This compound is then reacted with 2-ethylphenylhydrazine to form 3-(2-ethylphenyl)-2-thioxoimidazolidin-4-one. Finally, the product is treated with acetic anhydride to form 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been used for various medical purposes, including the treatment of multiple myeloma, leprosy, and other inflammatory and autoimmune diseases. Thalidomide has also been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
Eigenschaften
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-ethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-7-5-6-8-14(13)21-16(22)10-15(17(21)23)24-18-19-11(2)9-12(3)20-18/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVZSLHOYVVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)
![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)


![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)

![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)


![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)